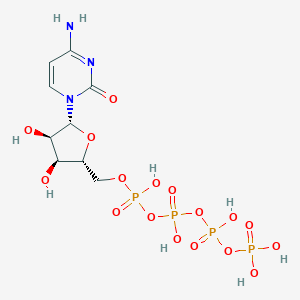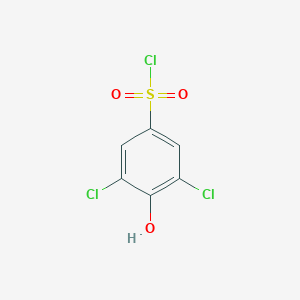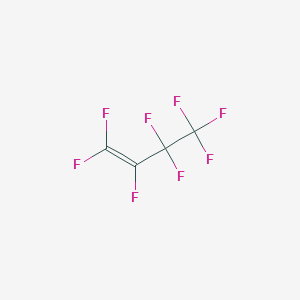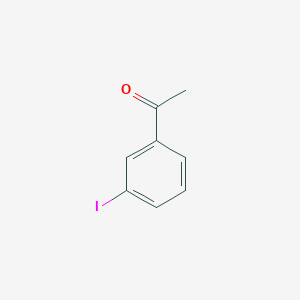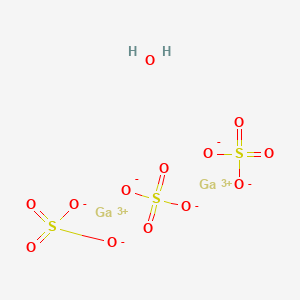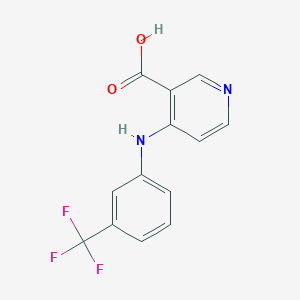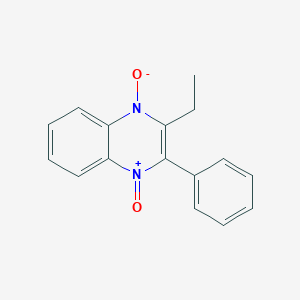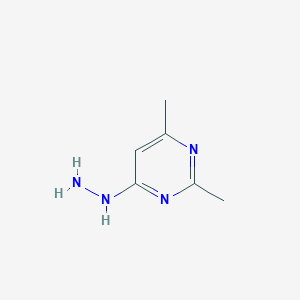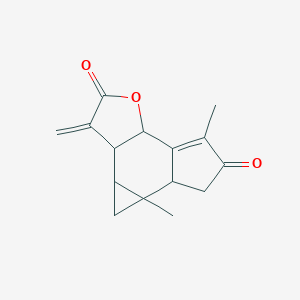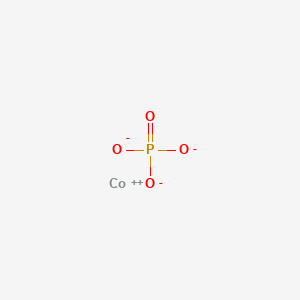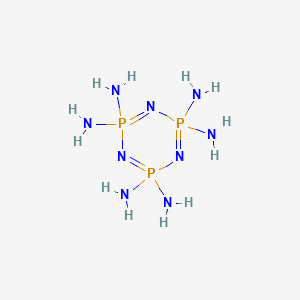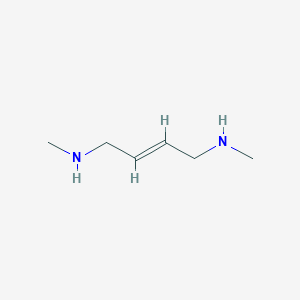
2-Butene-1,4-diamine, N,N'-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butene-1,4-diamine, N,N'-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMBA and is a precursor for the synthesis of various organic compounds. DMBA has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
DMBA has a unique mechanism of action that makes it an attractive compound for scientific research. It is a bifunctional alkylating agent that can react with both DNA and proteins. DMBA can form covalent bonds with DNA, leading to DNA damage and cell death. This mechanism of action makes DMBA a potential anti-cancer agent.
Efectos Bioquímicos Y Fisiológicos
DMBA has been extensively studied for its biochemical and physiological effects. It has been shown to induce tumors in various animal models, including mice, rats, and hamsters. DMBA-induced tumors are commonly used as models for studying cancer biology and testing anti-cancer drugs. DMBA has also been shown to have immunomodulatory effects and can affect the immune system's response to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMBA has several advantages and limitations for lab experiments. One advantage is its ability to induce tumors in animal models, making it a valuable tool for studying cancer biology. However, DMBA is a potent carcinogen and requires careful handling to avoid exposure. DMBA also has low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for DMBA research. One direction is the development of DMBA-based anti-cancer drugs. DMBA has shown promising results in preclinical studies, and further research is needed to develop safe and effective drugs. Another direction is the development of DMBA-based materials. DMBA can be used to synthesize polymers and resins for various applications, including coatings, adhesives, and composites. Finally, DMBA can be used as a tool for studying cancer biology and testing anti-cancer drugs. More research is needed to fully understand DMBA's mechanism of action and its potential applications in scientific research.
Conclusion:
In conclusion, 2-Butene-1,4-diamine, N,N'-dimethyl- (DMBA) is a valuable compound for scientific research. It has numerous applications in organic synthesis, pharmaceuticals, agrochemicals, and materials science. DMBA has a unique mechanism of action that makes it a potential anti-cancer agent. It has been extensively studied for its biochemical and physiological effects and has shown promising results in preclinical studies. DMBA has several advantages and limitations for lab experiments, and there are several future directions for DMBA research, including the development of anti-cancer drugs and materials and its use as a tool for studying cancer biology.
Métodos De Síntesis
DMBA can be synthesized using various methods. One of the most common methods is the reaction of N,N-dimethyl-1,4-butanediamine with acrylonitrile. This reaction results in the formation of DMBA as a white crystalline solid. The yield and purity of DMBA can be improved by using different solvents and catalysts.
Aplicaciones Científicas De Investigación
DMBA has numerous applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. DMBA has been used to synthesize anti-cancer drugs, anti-inflammatory drugs, and anti-bacterial drugs. It has also been used to synthesize polymers and resins for various applications.
Propiedades
Número CAS |
111-72-8 |
|---|---|
Nombre del producto |
2-Butene-1,4-diamine, N,N'-dimethyl- |
Fórmula molecular |
C6H14N2 |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
(E)-N,N'-dimethylbut-2-ene-1,4-diamine |
InChI |
InChI=1S/C6H14N2/c1-7-5-3-4-6-8-2/h3-4,7-8H,5-6H2,1-2H3/b4-3+ |
Clave InChI |
QXDVFQAKOKIPCM-ONEGZZNKSA-N |
SMILES isomérico |
CNC/C=C/CNC |
SMILES |
CNCC=CCNC |
SMILES canónico |
CNCC=CCNC |
Otros números CAS |
111-72-8 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



